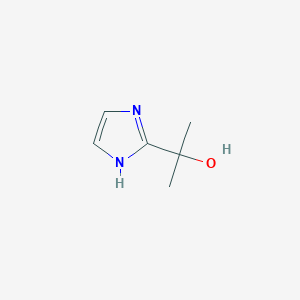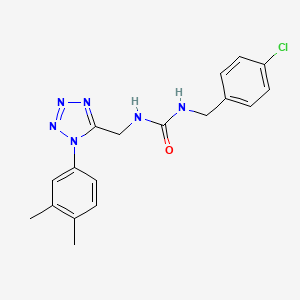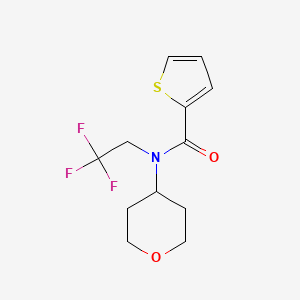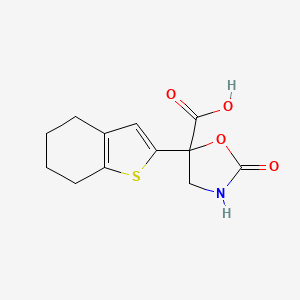
4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione” is a complex organic molecule. Based on its name, it likely contains a thiazinane ring (a six-membered ring with one nitrogen and one sulfur atom), two carbonyl groups (C=O), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure and functional groups. It might undergo reactions typical for carbonyl groups, aromatic rings, and sulfur-containing rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its specific structure and functional groups .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis and Base-Catalyzed Ring Transformation : A study by Sápi et al. (1997) explores the synthesis of related compounds and their structural transformation under certain conditions. This research contributes to the understanding of the chemical behavior and potential applications in organic synthesis (Sápi et al., 1997).
Crystal Structure and Biological Activity : Mao-Jing Wu (2013) conducted research on similar compounds, focusing on their synthesis, crystal structure, and potential biological activities. This study provides insights into the molecular structure and potential applications in medicinal chemistry (Mao-Jing Wu, 2013).
Fluorescence and Photophysical Properties
- Fluorescence from Derivatives : Lauer et al. (2014) synthesized a series of compounds, including derivatives of the chemical of interest, and studied their fluorescence properties. This research is significant for understanding the photophysical properties and potential applications in fluorescent materials (Lauer et al., 2014).
Synthesis and Evaluation in Organic Chemistry
- Green Synthesis of 2-Hydroxy-1,4-diones : A study by Saraei et al. (2013) demonstrates a green method to synthesize 1,4-diketones, which relates to the chemical compound . This research is essential for understanding environmentally friendly synthesis methods in organic chemistry (Saraei et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-17-9-4-2-8(3-5-9)12-10(13)6-18(15,16)7-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRJFWTYXQFGTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2405704.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2405705.png)


![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B2405710.png)
![4,6-Dichloro-2-[(dimethylamino)methylene]-1-indanone](/img/structure/B2405711.png)

![N-[(4-methoxyphenyl)methyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2405713.png)




![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)